
N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom at the fourth position and a methyl group at the sixth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine-3,4-diamine and cyclopropylmethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The cyclopropylmethyl chloride is added dropwise to a solution of 6-methylpyridine-3,4-diamine in the solvent, followed by the addition of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures (50-60°C) for several hours.
Workup: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
Purification: The crude product is purified by column chromatography or recrystallization to yield pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives where the cyclopropylmethyl group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and pathways.
Wirkmechanismus
The mechanism of action of N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of the target protein. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N4-(Cyclopropylmethyl)-6-methylpyridine-2,3-diamine
- N4-(Cyclopropylmethyl)-6-methylpyridine-3,5-diamine
- N4-(Cyclopropylmethyl)-6-ethylpyridine-3,4-diamine
Uniqueness
N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine is unique due to the specific positioning of the cyclopropylmethyl and methyl groups on the pyridine ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
1956322-76-1 |
|---|---|
Molekularformel |
C10H15N3 |
Molekulargewicht |
177.25 g/mol |
IUPAC-Name |
4-N-(cyclopropylmethyl)-6-methylpyridine-3,4-diamine |
InChI |
InChI=1S/C10H15N3/c1-7-4-10(9(11)6-12-7)13-5-8-2-3-8/h4,6,8H,2-3,5,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
AWHIEGUHNZFTBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=N1)N)NCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


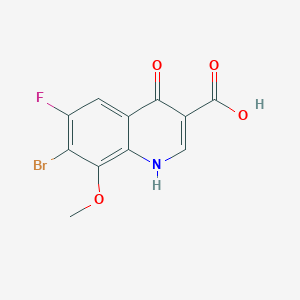
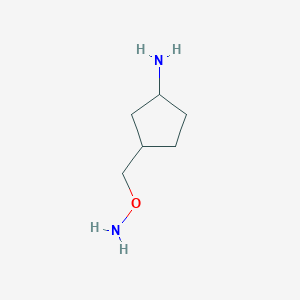
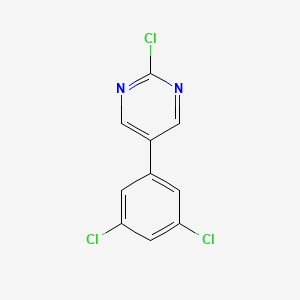
![8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3h)-one](/img/structure/B13096405.png)
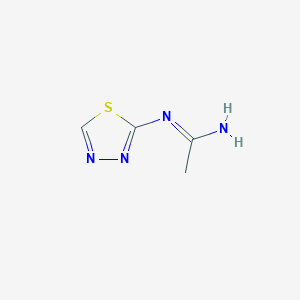
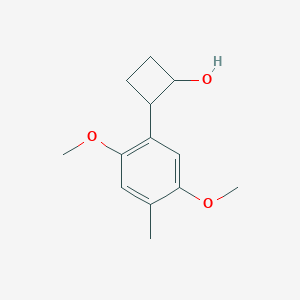
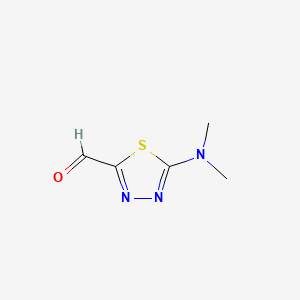


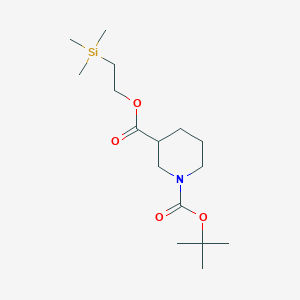
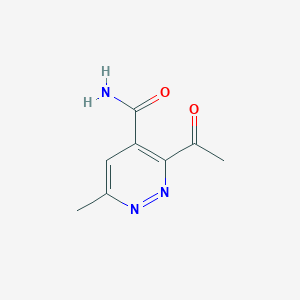
![2-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B13096447.png)
![4-(3-(4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propyl)morpholine](/img/structure/B13096454.png)

